molecular formula C23H19NO6 B11022311 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11022311
M. Wt: 405.4 g/mol
InChI Key: HMQBWWKUVGLKTN-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H19NO6/c1-26-19-11-15(12-20(27-2)22(19)28-3)23(25)29-16-9-10-17-18(13-16)30-24-21(17)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

HMQBWWKUVGLKTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets in biological systems. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The trimethoxybenzoate moiety enhances its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to the combination of the benzoxazole ring and the trimethoxybenzoate group. This dual functionality enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in synthetic chemistry.

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H20N2O5\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_5

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

One notable study investigated the antiproliferative effects of related benzoxazole derivatives against various human cancer cell lines. The results indicated that certain derivatives showed half maximal inhibitory concentration (IC50) values in the nanomolar range, suggesting potent anticancer properties. For instance, a compound structurally similar to this compound exhibited IC50 values between 1.2 to 2.4 nM against three human cancer cell lines, comparable to doxorubicin .

Enzyme Inhibition

The compound has also been explored for its potential as a histone deacetylase (HDAC) inhibitor. One study reported an IC50 value of 9.4 μM , indicating that it may play a role in modifying gene expression through epigenetic mechanisms . This activity is significant as HDAC inhibitors are known for their therapeutic potential in cancer treatment.

Data Table: Biological Activity Summary

Activity Type IC50 Value Cell Lines Tested Reference
Antiproliferative1.2 - 2.4 nMVarious Human Cancer Cells
Histone Deacetylase Inhibition9.4 μMNot specified

Case Studies

Several case studies have been conducted to evaluate the biological effects of benzoxazole derivatives:

  • Anticancer Efficacy :
    • A derivative was tested against breast and colon cancer cell lines, demonstrating significant growth inhibition.
    • The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • HDAC Inhibition :
    • In vitro studies showed that treatment with the compound resulted in hyperacetylation of histones, confirming its role as an HDAC inhibitor.
    • Further molecular docking studies suggested favorable binding interactions with the active site of HDAC enzymes.

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